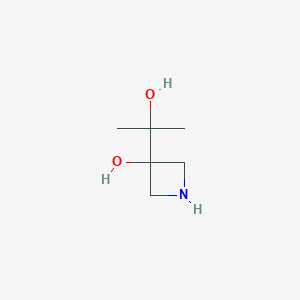![molecular formula C9H13NO2 B15318396 O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine CAS No. 863991-01-9](/img/structure/B15318396.png)
O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-methoxyphenethyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a 4-methoxyphenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamine Derivatives: One common method involves the O-alkylation of hydroxylamine derivatives.
Base Catalyzed Mitsunobu Reaction: Another method involves the use of a base-catalyzed Mitsunobu reaction, where primary and secondary O-alkyl hydroxylamines are synthesized using a supported reagent.
Industrial Production Methods: Industrial production methods for O-(4-methoxyphenethyl)hydroxylamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(4-methoxyphenethyl)hydroxylamine can undergo oxidation reactions, where the hydroxylamine group is oxidized to form nitroso or nitro compounds.
Reduction: The compound can also undergo reduction reactions, where the hydroxylamine group is reduced to form amines.
Substitution: Substitution reactions involving the hydroxylamine group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted hydroxylamines.
Applications De Recherche Scientifique
Chemistry:
Electrophilic Aminating Agents: O-(4-methoxyphenethyl)hydroxylamine is used as an electrophilic aminating agent in organic synthesis, facilitating the formation of C-N, N-N, O-N, and S-N bonds.
Biology and Medicine:
DNA Repair Inhibition:
Industry:
Chemical Intermediates: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of O-(4-methoxyphenethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It can react with nucleophiles to form new bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
- O-(diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-dinitrophenylhydroxylamine
Comparison:
- O-(4-methoxyphenethyl)hydroxylamine is unique due to the presence of the 4-methoxyphenethyl group, which can influence its reactivity and selectivity in chemical reactions.
- Compared to other hydroxylamines, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
863991-01-9 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
O-[2-(4-methoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-11-9-4-2-8(3-5-9)6-7-12-10/h2-5H,6-7,10H2,1H3 |
Clé InChI |
JHGRHOMJYYTPDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


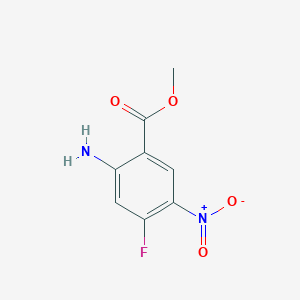

![8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15318324.png)
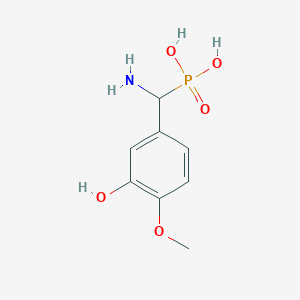
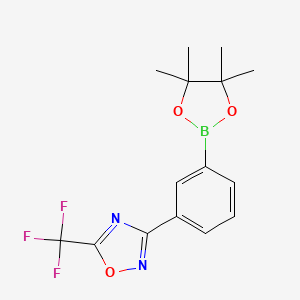
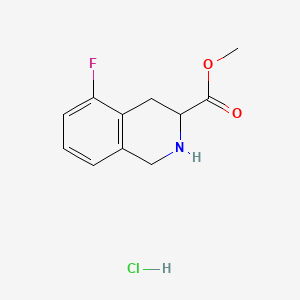
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)

![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
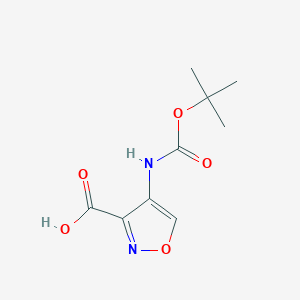
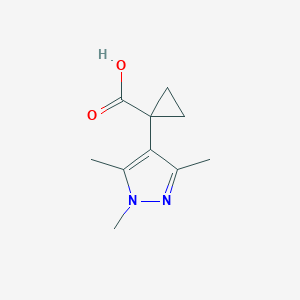
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
